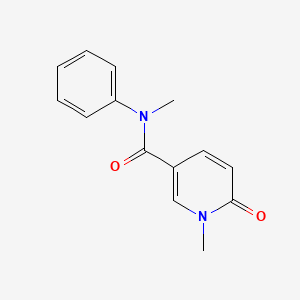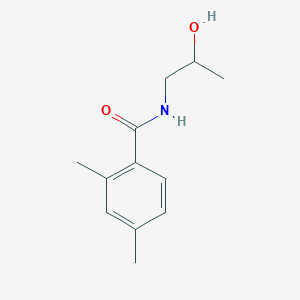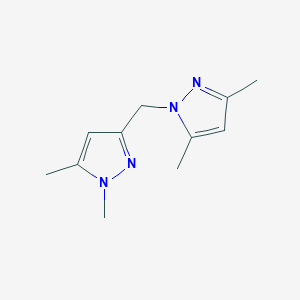
N-(2-Thiophen-2-yl-ethyl)-acetamide
Descripción general
Descripción
N-(2-Thiophen-2-yl-ethyl)-acetamide, also known as TETA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(2-Thiophen-2-yl-ethyl)-acetamide has been studied in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-Thiophen-2-yl-ethyl)-acetamide has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In material science, N-(2-Thiophen-2-yl-ethyl)-acetamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, N-(2-Thiophen-2-yl-ethyl)-acetamide has been used as a chelating agent for heavy metal removal from wastewater.
Mecanismo De Acción
N-(2-Thiophen-2-yl-ethyl)-acetamide exerts its pharmacological effects through various mechanisms. In anti-inflammatory and antioxidant activities, N-(2-Thiophen-2-yl-ethyl)-acetamide acts by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. In antitumor activity, N-(2-Thiophen-2-yl-ethyl)-acetamide induces apoptosis and inhibits angiogenesis. In MOF synthesis, N-(2-Thiophen-2-yl-ethyl)-acetamide acts as a bridging ligand to form stable metal-organic frameworks.
Biochemical and Physiological Effects:
N-(2-Thiophen-2-yl-ethyl)-acetamide has been shown to have minimal toxicity and is well-tolerated in animal models. In vitro studies have shown that N-(2-Thiophen-2-yl-ethyl)-acetamide can cross the blood-brain barrier, indicating its potential use in the treatment of neurological disorders. N-(2-Thiophen-2-yl-ethyl)-acetamide has also been shown to have a protective effect on the liver, kidney, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Thiophen-2-yl-ethyl)-acetamide has several advantages for lab experiments, including its low cost, easy synthesis, and high purity. However, N-(2-Thiophen-2-yl-ethyl)-acetamide has limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-Thiophen-2-yl-ethyl)-acetamide. In medicinal chemistry, N-(2-Thiophen-2-yl-ethyl)-acetamide derivatives with improved pharmacological properties can be synthesized and tested for their efficacy in the treatment of various diseases. In material science, N-(2-Thiophen-2-yl-ethyl)-acetamide-based MOFs can be further optimized for gas storage and separation. In environmental science, N-(2-Thiophen-2-yl-ethyl)-acetamide can be used in combination with other chelating agents for the removal of heavy metals from wastewater. Overall, N-(2-Thiophen-2-yl-ethyl)-acetamide has great potential for various applications and warrants further investigation.
In conclusion, N-(2-Thiophen-2-yl-ethyl)-acetamide is a promising chemical compound with potential applications in various fields. Its easy synthesis, low cost, and high purity make it an attractive candidate for scientific research. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of N-(2-Thiophen-2-yl-ethyl)-acetamide.
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXIOBHDYQZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Thiophen-2-yl-ethyl)-acetamide | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)



![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)


![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)


